6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one
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Overview
Description
2C-Hydroxymethyl-2,35,6-di-O-isopropylidene-D-talono-1,4-lactone: is a cyclic sugar lactone compound with the molecular formula C13H20O7 and a molecular weight of 288.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone involves the protection of hydroxyl groups in the sugar molecule using isopropylidene groups. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure selective protection of the desired hydroxyl groups.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The production capacity can range from kilograms to metric tons, depending on the demand.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical derivatives.
Biology: The compound has shown potential in biological research due to its antifungal and antibacterial properties. It is used in studies aimed at developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This mechanism is particularly effective against fungal and bacterial cells.
Comparison with Similar Compounds
- 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone
- D-galactono-1,4-lactone
- D-talono-1,4-lactone
Comparison: While 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone shares structural similarities with these compounds, its unique antifungal and antibacterial properties set it apart. The presence of isopropylidene groups provides additional stability and enhances its biological activity.
Properties
IUPAC Name |
6-(2,2-dimethyl-1,3-dioxolan-4-yl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O7/c1-11(2)16-5-7(18-11)8-9-13(6-14,10(15)17-8)20-12(3,4)19-9/h7-9,14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSQZAFRNGCTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)(OC(O3)(C)C)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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